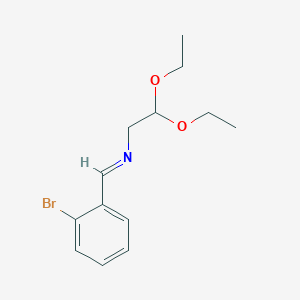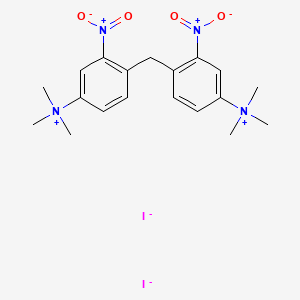
4,4'-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two anilinium groups, each substituted with three methyl groups and a nitro group, connected by a methylene bridge. The compound is often used in various scientific research applications due to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide typically involves the reaction of 4,4’-Methylenebis(N,N-dimethylaniline) with methyl iodide and nitric acid. The process can be summarized as follows:
Starting Material: 4,4’-Methylenebis(N,N-dimethylaniline)
Methylation: The starting material is treated with methyl iodide to introduce the trimethyl groups.
Nitration: The methylated product is then nitrated using nitric acid to introduce the nitro groups.
Iodination: Finally, the compound is treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of various substituted anilinium compounds.
Scientific Research Applications
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the anilinium groups can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(N,N-dimethylaniline)
- 4,4’-Methylenebis(N,N-dimethylaniline) diiodide
- 4,4’-Methylenebis(N,N-dimethylaniline) nitrate
Uniqueness
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide is unique due to the presence of both trimethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in scientific research.
Properties
CAS No. |
64379-90-4 |
|---|---|
Molecular Formula |
C19H26I2N4O4 |
Molecular Weight |
628.2 g/mol |
IUPAC Name |
trimethyl-[3-nitro-4-[[2-nitro-4-(trimethylazaniumyl)phenyl]methyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C19H26N4O4.2HI/c1-22(2,3)16-9-7-14(18(12-16)20(24)25)11-15-8-10-17(23(4,5)6)13-19(15)21(26)27;;/h7-10,12-13H,11H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
RIVXPNQIPORJKO-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)[N+](C)(C)C)[N+](=O)[O-])[N+](=O)[O-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


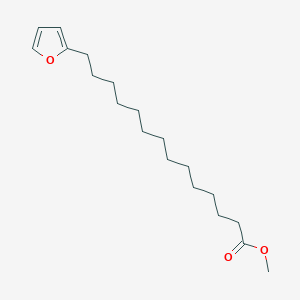

![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
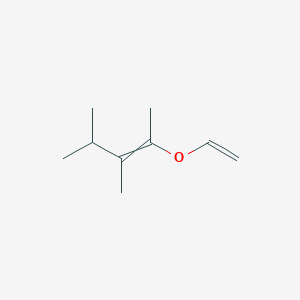

![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
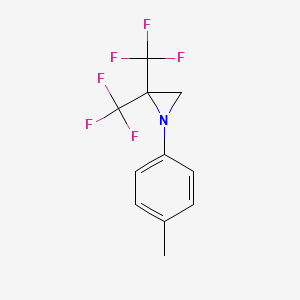
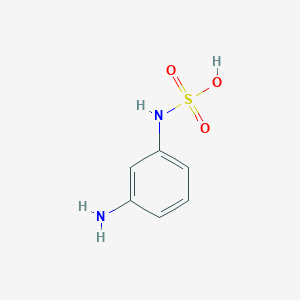


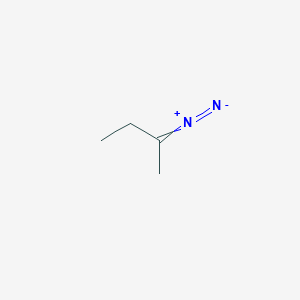
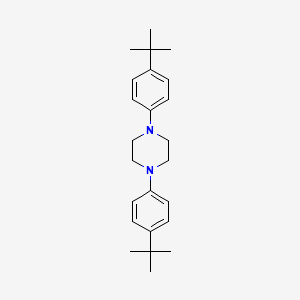
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
